1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, a methoxyphenethyl group, and a pyrrolidinecarboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Methoxyphenethyl Group: This step involves a nucleophilic substitution reaction where the indazole ring is reacted with a methoxyphenethyl halide under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Indazole and Pyrrolidine Rings: The final step involves coupling the indazole and pyrrolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or pyrrolidine rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, electrophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(1H-Indazol-3-yl)-N-(2-methoxyphenethyl)-3-pyrrolidinecarboxamide: This compound has a similar structure but lacks the 5-oxo group, which may result in different chemical and biological properties.
1-(1H-Indazol-3-yl)-N-(2-methoxyphenethyl)-5-oxo-2-pyrrolidinecarboxamide: This compound has a different substitution pattern on the pyrrolidine ring, which can affect its reactivity and biological activity.
1-(1H-Indazol-3-yl)-N-(2-methoxyphenethyl)-5-oxo-4-pyrrolidinecarboxamide: This compound has a different substitution pattern on the pyrrolidine ring, which can affect its reactivity and biological activity.
The uniqueness of 1-(1H-INDAZOL-3-YL)-N-(2-METHOXYPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific combination of functional groups and their arrangement, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-9-5-2-6-14(18)10-11-22-21(27)15-12-19(26)25(13-15)20-16-7-3-4-8-17(16)23-24-20/h2-9,15H,10-13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
SGVQGNSVTXCKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.